molecular formula C12H9BrFN3OS B2939690 5-bromo-N-(2-fluorophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide CAS No. 872868-95-6

5-bromo-N-(2-fluorophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B2939690
CAS No.: 872868-95-6
M. Wt: 342.19
InChI Key: YLPGZRXFWMZHJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-(2-fluorophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of drug discovery. This compound belongs to the pyrimidine class of organic compounds and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 5-bromo-N-(2-fluorophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide involves the inhibition of various enzymes and receptors. For example, it has been found to inhibit the activity of Akt by binding to its ATP-binding site. This leads to the inhibition of downstream signaling pathways that are involved in cell survival and proliferation. Similarly, it has been shown to inhibit the activity of CDK2, which is involved in the regulation of cell cycle progression. Inhibition of CDK2 leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been found to induce apoptosis in cancer cells by activating caspase-dependent pathways. In addition, it has been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-bromo-N-(2-fluorophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide in lab experiments is its potential as a drug candidate for the treatment of cancer. It has been extensively studied for its anti-proliferative and anti-tumor effects and has shown promising results in various preclinical studies. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 5-bromo-N-(2-fluorophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide. One of the areas of research could be the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another area of research could be the identification of new targets for this compound, which could lead to the discovery of new therapeutic applications. Additionally, the development of more soluble derivatives of this compound could improve its bioavailability and efficacy in vivo.

Synthesis Methods

5-bromo-N-(2-fluorophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide can be synthesized using various methods. One of the most commonly used methods involves the reaction of 2-fluoroaniline with 5-bromo-2-chloropyrimidine in the presence of a base such as potassium carbonate. The resulting product is then treated with methylthioacetic acid to obtain the final compound.

Scientific Research Applications

5-bromo-N-(2-fluorophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide has been extensively studied for its potential applications in the field of drug discovery. This compound has been found to exhibit inhibitory activity against various enzymes and receptors such as protein kinase B (Akt), cyclin-dependent kinase 2 (CDK2), and epidermal growth factor receptor (EGFR). It has also been shown to have anti-proliferative and anti-tumor effects in various cancer cell lines.

Properties

IUPAC Name

5-bromo-N-(2-fluorophenyl)-2-methylsulfanylpyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrFN3OS/c1-19-12-15-6-7(13)10(17-12)11(18)16-9-5-3-2-4-8(9)14/h2-6H,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLPGZRXFWMZHJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)C(=O)NC2=CC=CC=C2F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrFN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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